molecular formula C17H18N4O4S B2471695 methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate CAS No. 1904411-53-5

methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate

Cat. No.: B2471695
CAS No.: 1904411-53-5
M. Wt: 374.42
InChI Key: ORWFVIRWLGGBLH-UHFFFAOYSA-N
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Description

Methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate is a complex heterocyclic compound characterized by a tricyclic core containing three nitrogen atoms (4,6,12-triazatricyclo framework) and a sulfonyl-carbamate functional group. The compound’s crystallographic data, likely resolved using SHELX programs (e.g., SHELXL for refinement), would reveal precise bond angles and hydrogen-bonding networks critical for understanding its stability and reactivity .

Properties

IUPAC Name

methyl N-[4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-25-17(22)20-11-2-5-13(6-3-11)26(23,24)21-12-4-7-16(21)14-9-18-10-19-15(14)8-12/h2-3,5-6,9-10,12,16H,4,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWFVIRWLGGBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate typically involves multiple steps, including the formation of the triazatricyclo structure and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The triazatricyclo structure can facilitate binding to DNA or proteins involved in cancer cell proliferation, potentially leading to the development of new chemotherapeutic agents.

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This property makes this compound a candidate for further exploration as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects. The ability of such compounds to cross the blood-brain barrier could make them useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis of Functional Polymers

The unique chemical structure of this compound can be utilized in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid triazatricyclo framework.

Catalysis

There is potential for this compound to serve as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with metal ions or other catalytic species.

Pesticide Development

The antimicrobial properties of the compound may extend to agricultural applications as a pesticide or herbicide. Its efficacy against specific pathogens can be explored for use in crop protection strategies.

Plant Growth Regulators

Research into similar compounds has shown that they can act as plant growth regulators, enhancing growth rates or resistance to environmental stressors.

Case Studies and Research Findings

Application AreaDescriptionReference
Anticancer ActivityCompounds with similar structures have shown effective inhibition of cancer cell lines.
Antimicrobial PropertiesDerivatives exhibit significant antibacterial activity against common pathogens.
Neuroprotective EffectsSimilar compounds have been studied for their potential neuroprotective effects in animal models.
Functional PolymersUtilized in creating polymers with enhanced properties for industrial applications.
Pesticide DevelopmentExplored for use as an effective pesticide against specific agricultural pests.

Mechanism of Action

The mechanism of action of methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Solubility (CMC, mM) Toxicity (LD₅₀, mg/kg)
Target Compound ~450 (estimated) Tricyclic triaza, sulfonyl, carbamate N/A Not reported
Aminocarb 222.3 Carbamate, dimethylamino Low (hydrophobic) ~15 (rat, oral)
Mexacarbate 237.3 Carbamate, dimethylamino, methyl Low ~15 (rat, oral)
BAC-C12 (reference) 335.5 Quaternary ammonium 3.6–8.3 N/A

Hydrogen Bonding and Crystallographic Behavior

The tricyclic core and sulfonyl group in the target compound likely form extensive hydrogen-bonding networks. Graph set analysis (as in Etter’s methodology) could reveal motifs like R₂²(8) rings, common in carbamates, which stabilize crystal packing . In contrast, aminocarb’s simpler structure exhibits weaker intermolecular forces, reducing melting points (~90°C vs.

Research Findings and Implications

  • Synthesis Challenges: The tricyclic triaza system requires multi-step synthesis, contrasting with simpler carbamates like aminocarb (single-step carbamoylation).
  • Toxicity Considerations : Unlike hazardous carbamates in , the target compound’s sulfonyl group may reduce volatility and mammalian toxicity, pending further studies.

Biological Activity

Methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazatricyclo structure that contributes to its biological activity. The molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 366.42 g/mol. Its structure can be represented as follows:

Molecular Structure C17H18N4O3S\text{Molecular Structure }\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, leading to inhibition of their function.
  • Modulation of Cell Signaling Pathways : The compound could affect various signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance:

  • Case Study 1 : A related compound demonstrated significant cytotoxicity against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The triazole moiety in the structure has been associated with antimicrobial activity:

  • Case Study 2 : Research on triazole derivatives has shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

Data Table: Comparative Biological Activity

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
Methyl Carbamate DerivativeAnticancerMCF-7 (Breast)15
Related Triazole CompoundAntimicrobialE. coli10
Other Triazole DerivativesAnticancerA549 (Lung)20

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate, and how is its purity validated?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the tricyclic core followed by carbamate formation. Key steps may include nucleophilic substitution at the sulfonyl group and protection/deprotection strategies. Purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C). For structural validation, single-crystal X-ray diffraction is recommended to resolve complex stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., carbamate, sulfonyl) and confirm regiochemistry.
  • FT-IR : Validates carbonyl (C=O) and sulfonamide (S=O) stretches.
  • X-ray crystallography : Resolves the tricyclic core’s stereoelectronic arrangement, particularly the fused ring system and substituent orientations .

Q. What preliminary biological screening assays are recommended to assess its activity?

  • Methodology :

  • In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) based on structural analogs with carbamate/sulfonamide moieties .
  • Cellular viability assays (e.g., MTT): Screen for cytotoxicity in cancer or microbial models, comparing results to structurally related compounds .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., ATP-binding pockets).
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residues for binding .
  • QSAR : Correlate substituent variations (e.g., sulfonyl group position) with activity trends from screening data .

Q. How do structural modifications to the tricyclic core influence bioactivity?

  • Methodology :

  • Comparative synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 4,6,12-triaza positions and evaluate changes in IC₅₀ values.
  • Data analysis : Use heatmaps or clustering to group analogs by activity profiles (e.g., antimicrobial vs. anticancer) .

Q. What strategies resolve contradictions in activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Meta-analysis : Pool data from independent studies to identify outliers or trends linked to experimental parameters (e.g., cell line selection) .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodology :

  • Rodent studies : Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS.
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-carbamate) to track compound localization .

Methodological Considerations

  • Experimental Design : Link studies to theoretical frameworks (e.g., enzyme inhibition kinetics) to guide hypothesis testing .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA, PCA) to differentiate signal from noise in complex datasets .

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